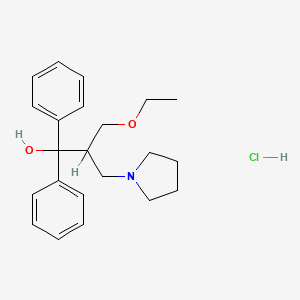
2-Methyl-4-(methylsulfanyl)-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(methylsulfanyl)-6-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfanyl)-6-nitrophenol can be achieved through several synthetic routes. One common method involves the nitration of 2-Methyl-4-(methylsulfanyl)phenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the phenol ring.
Another synthetic route involves the methylation of 4-(methylsulfanyl)-6-nitrophenol. This can be achieved using methyl iodide in the presence of a base such as sodium ethylate in an ethanol solution. The reaction is typically carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
2-Methyl-4-(methylsulfanyl)-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Tin(II) chloride, iron, and other reducing agents are used under acidic conditions.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles are used in the presence of bases such as pyridine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(methylsulfonyl)-6-nitrophenol.
Reduction: Formation of 2-Methyl-4-(methylsulfanyl)-6-aminophenol.
Substitution: Formation of various esters and ethers depending on the electrophile used.
科学研究应用
2-Methyl-4-(methylsulfanyl)-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.
作用机制
The mechanism of action of 2-Methyl-4-(methylsulfanyl)-6-nitrophenol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response.
相似化合物的比较
2-Methyl-4-(methylsulfanyl)-6-nitrophenol can be compared with other similar compounds, such as:
2-Methyl-4-(methylsulfanyl)phenol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(Methylsulfanyl)-6-nitrophenol: Lacks the methyl group, which may affect its solubility and overall chemical properties.
2-Methyl-6-nitrophenol:
The presence of the methyl, methylsulfanyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
属性
CAS 编号 |
36013-09-9 |
|---|---|
分子式 |
C8H9NO3S |
分子量 |
199.23 g/mol |
IUPAC 名称 |
2-methyl-4-methylsulfanyl-6-nitrophenol |
InChI |
InChI=1S/C8H9NO3S/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,10H,1-2H3 |
InChI 键 |
PGUZBMCEUPLWAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)




![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



